

Technical Monograph: Spectral Profiling of 6-Chloro-4-methylpyridin-2-amine

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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridin-2-amine

CAS No.: 51564-92-2

Cat. No.: B118308

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Executive Summary & Compound Identity

6-Chloro-4-methylpyridin-2-amine is a critical halogenated heterocyclic scaffold used primarily as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and transient receptor potential (TRP) channel modulators. Its structural integrity is defined by the interplay between the electron-donating amine group and the electron-withdrawing chlorine atom on the pyridine core, creating a unique electronic signature essential for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Chemical Identification

Parameter	Detail
IUPAC Name	6-Chloro-4-methylpyridin-2-amine
Common Synonyms	2-Amino-6-chloro-4-picoline; 6-Chloro-4-picolin-2-amine
CAS Registry Number	51564-92-2
Molecular Formula	
Molecular Weight	142.59 g/mol
SMILES	<chem>Cc1cc(Cl)nc(N)c1</chem>

Synthesis & Impurity Context

Understanding the synthesis capability is vital for interpreting spectral impurities. The industrial route typically involves nucleophilic aromatic substitution (

) on a dichlorinated precursor. This context explains common spectral artifacts (e.g., residual starting material).

Validated Synthetic Pathway

The most robust synthesis utilizes 2,6-dichloro-4-methylpyridine as the electrophile. The C2 position is selectively aminated due to the directing effect of the ring nitrogen, though regioisomeric impurities (amination at C6 vs C2) are negligible due to symmetry.



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Figure 1: Selective

pathway for the synthesis of the target scaffold.[1][2][3][4]

Spectral Analysis: NMR Spectroscopy

The Nuclear Magnetic Resonance (NMR) profile is characterized by the asymmetry introduced by the 2-amino and 6-chloro substituents. The proton signals are distinct singlets due to the meta-relationship of the ring protons.

Proton NMR (¹H NMR)

Solvent: DMSO-

(Reference: 2.50 ppm) | Frequency: 400 MHz

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Logic
6.45	Broad Singlet (s)	2H		Exchangeable amine protons. Broadened by quadrupole relaxation of Nitrogen.
6.38	Singlet (s)	1H	H-3	Ortho to the amine group. Highly shielded by the strong mesomeric (+M) effect of .
6.55	Singlet (s)	1H	H-5	Meta to amine, ortho to Chlorine. Less shielded than H-3; Chlorine exerts an inductive (-I) deshielding effect.
2.18	Singlet (s)	3H		Methyl group at C4. Characteristic benzylic-like resonance on the pyridine ring.

Key Diagnostic Feature: The appearance of two distinct singlets in the aromatic region (6.38 and 6.55 ppm) confirms the 2,4,6-substitution pattern. A doublet splitting pattern would indicate a failure in regioselectivity (e.g., adjacent protons).

Carbon NMR (NMR)

Solvent: DMSO-

(Reference: 39.5 ppm)

Shift (ppm)	Carbon Type	Assignment	Electronic Environment
160.2	Quaternary (C)	C-2	Deshielded by direct attachment to the amine (ipso-carbon).
150.8	Quaternary (C)	C-4	Ipso-carbon to the methyl group.
149.5	Quaternary (C)	C-6	Ipso-carbon to the chlorine atom.
114.2	Methine (CH)	C-5	Aromatic CH between Me and Cl.
106.8	Methine (CH)	C-3	Aromatic CH between Me and . Significantly upfield due to ortho-donation.
20.8	Methyl ()		Typical methyl resonance on a heteroaromatic ring.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the primary functional groups, specifically the primary amine and the halogenated pyridine ring.

Method: ATR (Attenuated Total Reflectance) on neat solid.

- Primary Amine Stretching (

-): Two distinct bands at 3450
(asymmetric) and 3320
(symmetric).
- Aromatic Ring Stretching (): Strong absorptions at 1610 and 1560 . The band at 1610 is often enhanced by the scissoring mode.
 - C-Cl Stretching: A characteristic fingerprint band observed at 760-780 .
 - Aliphatic C-H: Weak stretches around 2920 corresponding to the methyl group.

Mass Spectrometry (MS)

Mass spectrometry is the definitive tool for purity and isotopic confirmation. The presence of Chlorine provides a tell-tale isotopic signature.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

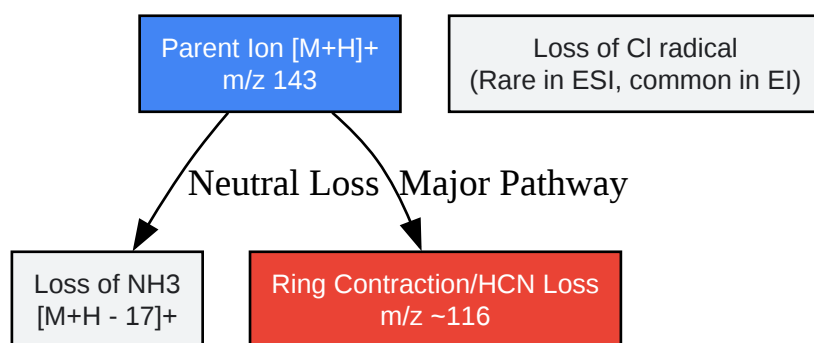
- Molecular Ion ():
 - m/z 143.0 (corresponding to isotope) - 100% Relative Abundance (Base Peak).
 - m/z 145.0 (corresponding to

isotope) - ~32% Relative Abundance.

- Note: The 3:1 intensity ratio of M : M+2 is diagnostic for a mono-chlorinated compound.

Fragmentation Logic (MS/MS)

Upon collision-induced dissociation (CID), the molecule follows a predictable breakdown pathway useful for structural confirmation.



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Figure 2: Proposed fragmentation pathway in positive ion mode.

Quality Control & Purity Assessment

For researchers utilizing this compound in library synthesis, the following purity criteria are recommended:

- HPLC Purity: >98% (Area%) at 254 nm.
 - Impurity A: 2,6-Dichloro-4-methylpyridine (Starting Material) - Elutes later (more hydrophobic).
 - Impurity B: 2,6-Diamino-4-methylpyridine (Over-reaction) - Elutes earlier (more polar).
- Appearance: White to off-white crystalline solid. Darkening indicates oxidation of the amine, often requiring recrystallization from Ethanol/Water.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19814842, **6-Chloro-4-methylpyridin-2-amine**. Retrieved from [[Link](#)]

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- To cite this document: BenchChem. [Technical Monograph: Spectral Profiling of 6-Chloro-4-methylpyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118308/docs#technical-monograph-spectral-profiling-of-6-chloro-4-methylpyridin-2-amine>]

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